6-Methoxykaempferol 3-O-glucoside
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Overview
Description
6-Methoxykaempferol 3-O-glucoside: is a naturally occurring flavonoid glycoside. It is a derivative of kaempferol, a well-known flavonoid, and is characterized by the presence of a methoxy group at the 6th position and a glucose moiety attached at the 3rd position. This compound is found in various plants and is known for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxykaempferol 3-O-glucoside typically involves the glycosylation of 6-methoxykaempferol. The process can be carried out using enzymatic or chemical methods. Enzymatic glycosylation often employs glycosyltransferases, which transfer glucose from a donor molecule to the hydroxyl group at the 3rd position of 6-methoxykaempferol. Chemical glycosylation, on the other hand, involves the use of glycosyl donors such as glycosyl halides or trichloroacetimidates under acidic or basic conditions .
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological approaches, such as the use of plant cell cultures or microbial fermentation. These methods offer a sustainable and efficient way to produce the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions: 6-Methoxykaempferol 3-O-glucoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy group or the glucose moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and ceric ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halides, acids, or bases.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce reduced flavonoid derivatives .
Scientific Research Applications
6-Methoxykaempferol 3-O-glucoside has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Methoxykaempferol 3-O-glucoside involves its interaction with various molecular targets and pathways. The compound exerts its effects through the following mechanisms:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.
Anticancer Activity: The compound induces apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.
Comparison with Similar Compounds
Quercetin: Another flavonoid with comparable biological activities, but with different structural features.
Isorhamnetin: A methylated derivative of quercetin, sharing similar health benefits.
Uniqueness: this compound is unique due to the presence of both a methoxy group and a glucose moiety, which may enhance its solubility, stability, and bioavailability compared to its parent compound, kaempferol .
Properties
CAS No. |
63422-27-5 |
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Molecular Formula |
C22H22O12 |
Molecular Weight |
478.4 g/mol |
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C22H22O12/c1-31-20-10(25)6-11-13(15(20)27)16(28)21(19(32-11)8-2-4-9(24)5-3-8)34-22-18(30)17(29)14(26)12(7-23)33-22/h2-6,12,14,17-18,22-27,29-30H,7H2,1H3/t12-,14-,17+,18-,22+/m1/s1 |
InChI Key |
PMKDGKVUENNUGX-OOVDEOTFSA-N |
Isomeric SMILES |
COC1=C(C2=C(C=C1O)OC(=C(C2=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC=C(C=C4)O)O |
Canonical SMILES |
COC1=C(C2=C(C=C1O)OC(=C(C2=O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O)O |
Origin of Product |
United States |
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